Product packaging for Methyl 6-(indolin-1-yl)-4-methylnicotinate(Cat. No.:)

Methyl 6-(indolin-1-yl)-4-methylnicotinate

Cat. No.: B11803998
M. Wt: 268.31 g/mol
InChI Key: GNGWHFQHPNINPB-UHFFFAOYSA-N
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Description

General Significance of Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a long history in medicine. Beyond its fundamental role as a vitamin, the nicotinic acid scaffold is a key component in a variety of synthetic drugs. These derivatives have demonstrated a broad spectrum of pharmacological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. rsc.orgnih.gov The pyridine (B92270) ring of nicotinic acid is a versatile platform for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties. The esterification of the carboxylic acid group, as seen in methyl nicotinate (B505614), can alter the compound's solubility, stability, and pharmacokinetic profile. chemspider.com

Role of Indoline (B122111)/Indole (B1671886) Scaffolds as Privileged Structures in Bioactive Compounds

The indole nucleus and its reduced form, indoline, are considered "privileged structures" in medicinal chemistry. researchgate.net This designation is due to their prevalence in a vast number of natural products and synthetic compounds that exhibit a wide array of biological activities. environmentclearance.nic.in Indole and indoline derivatives are known to interact with various enzymes and receptors, leading to anticancer, antimicrobial, and anti-inflammatory properties. environmentclearance.nic.innbinno.com The bicyclic structure of indoline provides a rigid framework that can be functionalized in multiple positions, enabling the creation of diverse chemical libraries for drug screening.

Rationale for Combining Nicotinate and Indoline Moieties in Novel Chemical Entities

The conjugation of two or more pharmacophores into a single molecule is a widely used strategy in drug discovery to develop compounds with potentially enhanced or novel biological activities. The rationale for combining a nicotinate moiety with an indoline scaffold is based on the principle of molecular hybridization. This approach aims to leverage the distinct therapeutic benefits of each component. The resulting hybrid molecule may exhibit a unique pharmacological profile, potentially targeting multiple biological pathways or possessing improved drug-like properties such as enhanced binding affinity, better selectivity, or a more favorable pharmacokinetic profile.

Overview of Research Trends for Methyl 6-(indolin-1-yl)-4-methylnicotinate and Related Analogues

While specific research on "this compound" is not extensively documented in publicly available literature, the exploration of related analogues provides insight into the research trends in this area. The synthesis and biological evaluation of molecules containing both pyridine and indole/indoline cores are of significant interest to medicinal chemists. A closely related analogue, "Methyl 6-(indolin-1-yl)-2-methylnicotinate," has been synthesized and is commercially available for research purposes, suggesting an interest in this class of compounds for screening and potential drug development. smolecule.com Research in this area is likely focused on exploring the therapeutic potential of these hybrid molecules in areas such as oncology, infectious diseases, and inflammatory conditions, given the known activities of their parent scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B11803998 Methyl 6-(indolin-1-yl)-4-methylnicotinate

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20-2)18-8-7-12-5-3-4-6-14(12)18/h3-6,9-10H,7-8H2,1-2H3

InChI Key

GNGWHFQHPNINPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Indolin 1 Yl 4 Methylnicotinate and Analogues

Retrosynthetic Analysis of Methyl 6-(indolin-1-yl)-4-methylnicotinate

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The primary disconnection points are the C-N bond linking the indoline (B122111) and pyridine (B92270) rings and the ester linkage of the nicotinate (B505614) functional group.

Disconnection of the C(aryl)-N(indoline) bond: This is a common and logical disconnection. It suggests a nucleophilic aromatic substitution or a cross-coupling reaction as the final key step. This pathway leads to two primary precursors: an appropriately substituted methyl nicotinate derivative (e.g., Methyl 6-halo-4-methylnicotinate) and indoline. This approach offers flexibility as both precursors can be synthesized or procured separately and coupled in a late-stage step.

Disconnection of the Ester Bond: An alternative disconnection involves the hydrolysis of the methyl ester, leading to the corresponding 6-(indolin-1-yl)-4-methylnicotinic acid. This intermediate would then be formed via the C-N bond formation mentioned above, followed by a final esterification step to yield the target molecule. This route might be advantageous if the ester group is not compatible with the conditions required for the C-N bond formation.

Based on these primary disconnections, the synthesis can be strategically planned by focusing on the construction of the two key heterocyclic systems: the nicotinate core and the indoline moiety.

Strategies for the Construction of the Nicotinate Core

The substituted pyridine ring of the nicotinate is a crucial component. Its synthesis can be approached either by modifying a pre-existing nicotinic acid precursor or by constructing the pyridine ring from acyclic precursors.

The conversion of a nicotinic acid derivative to its corresponding methyl ester is a fundamental step, particularly if the synthetic strategy involves late-stage esterification. Various methods are available for this transformation.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). scholarsresearchlibrary.comchemicalbook.comprepchem.com This reaction is typically performed under reflux conditions. For example, methyl 6-methylnicotinate (B8608588) can be synthesized by refluxing 6-methylnicotinic acid in methanol (B129727) saturated with HCl or with a catalytic amount of concentrated H₂SO₄. chemicalbook.comprepchem.com

Alternatively, the nicotinic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting nicotinoyl chloride hydrochloride can then be reacted with methanol in the presence of a base, such as triethylamine (B128534) or pyridine, to afford the methyl ester. nih.govgoogle.com This method is often milder than strong acid catalysis and can be suitable for substrates with acid-sensitive functional groups.

Method Reagents Conditions Typical Yield Reference
Fischer EsterificationNicotinic Acid, Methanol, H₂SO₄Reflux, 17h75% chemicalbook.com
Fischer EsterificationNicotinic Acid, Methanol, HCl (gas)Reflux, 1hHigh prepchem.com
Acyl Chloride FormationNicotinic Acid, SOCl₂, DMF (cat.)Room TemperatureHigh nih.gov
Esterification via Acyl ChlorideNicotinoyl Chloride, Methanol, Et₃NTHFGood nih.gov

Condensation Reactions: Classical methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. baranlab.org Modifications of this approach allow for the synthesis of asymmetric pyridines. baranlab.org Another strategy relies on the condensation of 1,5-dicarbonyl compounds with an ammonia source, followed by oxidation to form the aromatic pyridine ring. baranlab.org

Cycloaddition Reactions: Modern approaches often utilize cycloaddition reactions to build the pyridine core with high regiocontrol. A [3+3] cycloaddition between enamines and α,β-unsaturated aldehydes or ketones, often organocatalyzed, provides a practical route to various substituted pyridines. acs.org Another powerful method involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by a 6π-electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to furnish highly substituted pyridines. nih.govacs.orgorganic-chemistry.org These methods are valued for their modularity and tolerance of diverse functional groups. nih.govacs.org

Method Precursors Key Transformation Reference
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), AmmoniaOne-pot condensation/cyclization baranlab.org
(3+3) CycloadditionEnamines, α,β-Unsaturated Aldehydes/KetonesOrganocatalyzed cycloaddition acs.org
Cascade ReactionAlkenylboronic acids, α,β-Unsaturated KetoximesCu-catalyzed coupling, Electrocyclization, Oxidation nih.govacs.org
Diels-Alder Reaction1-Azadienes, Alkynes[4+2] Cycloaddition followed by oxidation baranlab.org

Strategies for the Construction of the Indoline Moiety

The indoline scaffold is a privileged structure in many biologically active molecules. Its synthesis can be achieved through various cyclization strategies, with cycloaddition reactions being particularly versatile.

Intramolecular cycloaddition reactions are highly effective for constructing the bicyclic indoline system from acyclic precursors, often allowing for the controlled installation of multiple substituents. nih.gov

A notable strategy is the intramolecular [4+2] cycloaddition (Diels-Alder reaction). For instance, ynamides can react with conjugated enynes in an intramolecular fashion to generate substituted indolines. nih.govacs.org The required cycloaddition substrates can be assembled in a modular fashion using transition-metal-mediated coupling reactions, such as Sonogashira and copper-catalyzed N-alkynylation. nih.govacs.org This approach is particularly useful for building indolines with extensive substitution on the six-membered ring. nih.gov

Other cycloaddition variants are also employed. The intramolecular Diels-Alder reaction of 2-aminofurans (IMDAF) tethered to an alkene can produce various indolines. acs.org Additionally, formal [3+2] and [4+1] cycloaddition reactions have been developed to provide access to highly substituted indolines in a regio- and diastereoselective manner. organic-chemistry.org

Cycloaddition Type Precursors Key Features Reference
Intramolecular [4+2]Ynamides and conjugated enynesModular assembly; good for benzenoid ring substitution nih.govacs.org
Intramolecular [4+2] (IMDAF)2-Aminofurans with alkenyl tethersAccess to various substituted indolines acs.org
Formal [3+2] Cycloadditionγ-Amino-α,β-unsaturated esters, ArynesHigh regio- and diastereoselectivity organic-chemistry.org
Palladium-Catalyzed [4+1]4-Vinyl-dihydro-benzoxazinones, N-tosylhydrazonesMild conditions, high diastereoselectivity organic-chemistry.org

The formation of the C-N bond between the nicotinate and indoline moieties is the final key step in one of the main retrosynthetic pathways. This is typically achieved via N-substitution on a pre-formed indoline or a related precursor like isatin (B1672199).

N-Arylation of Indoline: Palladium- and copper-catalyzed cross-coupling reactions are the premier methods for the N-arylation of indoles and indolines. The Buchwald-Hartwig amination, which uses a palladium catalyst with bulky, electron-rich phosphine ligands, is highly effective for coupling indoles with aryl halides (chlorides, bromides, iodides) and triflates. acs.orgorganic-chemistry.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, provides an important alternative, though it often requires higher temperatures. acs.org These methods allow for the direct coupling of the indoline nitrogen with a 6-halonicotinate ester.

Reactions with Isatin Precursors: Isatin (indoline-2,3-dione) serves as a versatile precursor for N-substituted indolines. The isatin nitrogen can be N-arylated using cross-coupling reactions, similar to indoline itself. wikipedia.org Following N-arylation, the isatin can be selectively reduced at the C3-carbonyl (e.g., Wolff-Kishner reduction) and then the C2-amide carbonyl (e.g., with borane or LiAlH₄) to yield the corresponding N-substituted indoline. Another approach involves reacting isatin with a hydrazine derivative to form a hydrazone, which can then undergo further N-substitution reactions.

Reaction Substrates Catalyst/Reagents Key Features Reference
Buchwald-Hartwig AminationIndoline, Aryl Halide/TriflatePd₂(dba)₃, Bulky Phosphine Ligand, Base (e.g., NaOt-Bu)Broad substrate scope, mild conditions acs.orgorganic-chemistry.org
Ullmann CondensationIndoline, Aryl HalideCopper Catalyst, BaseClassic method, often requires high temperatures acs.org
N-Arylation of IsatinIsatin, Aryl HalidePalladium or Copper CatalystVersatile precursor for N-substituted indolines wikipedia.org
Mannich Reaction on Isatin HydrazoneIsatin Hydrazone, Formaldehyde, Secondary AmineN/ASynthesis of N-substituted indoline derivatives

Coupling Reactions for Integrating Indoline and Nicotinate Scaffolds

The formation of the C-N bond between the indoline nitrogen and the C-6 position of the methyl nicotinate core is a critical step in the synthesis of this compound. This transformation is typically achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The primary strategies involve direct amination reactions and metal-catalyzed cross-coupling processes.

Amination Reactions for Pyridine-Indoline Linkages

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a premier method for forging aryl C-N bonds. This reaction facilitates the coupling of an amine (indoline) with an aryl halide or triflate (a derivative of methyl 4-methylnicotinate). The reaction typically involves a palladium precursor, a phosphine ligand, and a base.

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., methyl 6-chloro-4-methylnicotinate), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The indoline coordinates to the palladium center, and a base deprotonates the indoline nitrogen to form an amido complex.

Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst for the next cycle.

The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and stabilizing the catalytic species.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/PrecursorLigandBaseSolventTemp (°C)
Methyl 6-chloro-4-methylnicotinateIndolinePd₂(dba)₃XantphosCs₂CO₃Toluene100-120
Methyl 6-bromo-4-methylnicotinateIndolinePd(OAc)₂BINAPNaOtBuDioxane80-110

Metal-Catalyzed Cross-Coupling Methodologies

Beyond palladium, other transition metals, particularly copper, are widely used for C-N cross-coupling reactions. The copper-catalyzed Ullmann condensation is a classical method for forming aryl-nitrogen bonds. wikipedia.org

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, the development of modern protocols using soluble copper catalysts with specific ligands has allowed the reaction to proceed under milder conditions. These reactions typically involve a Cu(I) source, such as copper(I) iodide (CuI), and a ligand to stabilize the copper catalyst and facilitate the coupling. Diamines, phenanthrolines, and amino acids have proven to be effective ligands. acs.org The mechanism is thought to involve the formation of a copper(I) amide from the indoline, which then reacts with the aryl halide. wikipedia.org

CuO nanoparticles have also been investigated as catalysts for ligand-free Ullmann reactions, successfully coupling indoline with various aryl halides through an aromatization process. nih.gov This approach offers potential advantages in terms of catalyst recyclability and operational simplicity.

Table 2: Representative Conditions for Copper-Catalyzed C-N Coupling

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)
Methyl 6-iodo-4-methylnicotinateIndolineCuI1,10-PhenanthrolineK₂CO₃DMF120-150
Methyl 6-bromo-4-methylnicotinateIndolineCu₂ON,N-DimethylglycineK₃PO₄DMSO110-130

Exploration of Stereoselective Synthetic Pathways

While this compound itself is an achiral molecule, the synthesis of chiral analogues bearing stereocenters on the indoline ring is of significant interest in medicinal chemistry. The development of stereoselective synthetic pathways focuses on creating enantiomerically enriched indoline precursors, which can then be coupled to the nicotinate scaffold using the methods described previously.

Significant progress has been made in the asymmetric synthesis of substituted indolines. Key strategies include:

Catalytic Asymmetric Hydrogenation: 3-substituted indoles can be hydrogenated with high enantioselectivity (up to 98% ee) using rhodium catalysts with chiral bisphosphine ligands, such as PhTRAP. acs.org This method provides direct access to optically active 3-substituted indolines. acs.org

Organocatalytic Intramolecular Reactions: Asymmetric intramolecular Michael additions have been developed to synthesize 2,3-disubstituted indolines. rsc.org By using a chiral primary amine catalyst derived from cinchona alkaloids, cis- or trans-2,3-disubstituted indolines can be obtained with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org

Bimetallic Relay Catalysis: An efficient asymmetric synthesis of 2,2,3-trisubstituted indolines has been achieved using a Rh(II)/chiral N,N'-dioxide-Sc(III) complex bimetallic relay system. nih.gov This process involves the intramolecular trapping of ammonium ylides and produces optically active indolines with high yields and excellent stereocontrol. nih.gov

These enantiomerically enriched indoline building blocks, possessing defined stereochemistry at the C2 and/or C3 positions, serve as valuable precursors. Their subsequent coupling with a suitable methyl 4-methyl-6-halonicotinate derivative allows for the synthesis of a diverse library of chiral analogues of the target compound.

Chemical Transformations and Derivatization Strategies of Methyl 6 Indolin 1 Yl 4 Methylnicotinate

Modifications of the Ester Functionality

The methyl ester at the C3 position of the pyridine (B92270) ring is a primary site for initial derivatization, allowing for the introduction of a wide range of functionalities through straightforward chemical reactions.

The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 6-(indolin-1-yl)-4-methylnicotinic acid. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification) : This is a common and efficient method involving the treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-Catalyzed Hydrolysis : Alternatively, the ester can be hydrolyzed by heating with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. This is a reversible equilibrium process, and the use of a large excess of water drives the reaction toward the formation of the carboxylic acid and methanol.

The resulting carboxylic acid is a key intermediate, serving as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Table 1: Representative Conditions for Ester Hydrolysis

Reaction Reagents and Conditions Product
Base-Catalyzed Hydrolysis 1. NaOH (aq), Methanol, Reflux2. HCl (aq) 6-(indolin-1-yl)-4-methylnicotinic acid

Beyond hydrolysis, the ester functionality can be directly converted into other esters or amides, bypassing the isolation of the carboxylic acid intermediate.

Transesterification : This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com For instance, reacting Methyl 6-(indolin-1-yl)-4-methylnicotinate with a higher boiling point alcohol and a catalytic amount of sodium methoxide, while removing the methanol byproduct by distillation, can drive the equilibrium to favor the formation of the new ester. google.com This method is particularly useful for introducing bulky or functionally complex ester groups.

Amidation (Aminolysis) : The direct reaction of the methyl ester with an amine to form the corresponding amide is also a viable derivatization pathway. This reaction, known as aminolysis, can be performed by heating the ester with a primary or secondary amine. While the reaction can be slow, it can be facilitated by using a large excess of the amine or by employing catalysts. The resulting amides often exhibit different physicochemical and biological properties compared to the parent ester.

Table 2: Direct Derivatization of the Ester Group

Reaction Reagents and Conditions Product Class
Transesterification R-OH, NaOMe (cat.), Heat New Ester

Functionalization of the Pyridine Ring System

The pyridine ring in the target molecule is electron-deficient, which governs its reactivity towards aromatic substitution reactions.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. scribd.com However, the reactivity and regioselectivity of the pyridine ring in this compound are influenced by the existing substituents:

Indolin-1-yl group (at C6) : This is a strong electron-donating group, activating the ring towards EAS and directing incoming electrophiles to the ortho (C5) and para positions.

Methyl group (at C4) : This is a weakly activating group, also directing ortho (C3, C5) and para.

Methoxycarbonyl group (at C3) : This is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C5).

Considering these effects, the C5 position is strongly activated by the concerted directing effects of all three substituents. The C2 position is another potential site, though less activated. Therefore, EAS reactions such as nitration or halogenation, while likely requiring forcing conditions, would be expected to yield predominantly the C5-substituted product. total-synthesis.comresearchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of Substituents Predicted Reactivity
C2 Deactivated by pyridine N Low

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). nih.govlibretexts.org In this compound, the C4 and C6 positions are already substituted. This leaves the C2 position as the primary site for potential SNAr reactions.

However, a typical SNAr reaction requires a good leaving group at the position of attack, which is absent in the parent molecule. A potential strategy to induce reactivity at the C2 position would be to first perform an N-oxidation of the pyridine nitrogen. The resulting pyridine-N-oxide would be highly activated towards both electrophilic substitution (at C4) and nucleophilic substitution (at C2), offering a versatile intermediate for further functionalization. rsc.org For example, reaction of the N-oxide with a nucleophile could introduce a new substituent at the C2 position.

Derivatization of the Indoline (B122111) Ring System

The indoline moiety offers two main sites for chemical modification: the aromatic benzene (B151609) ring and the secondary amine nitrogen.

The nitrogen atom of the indoline ring is part of an aniline-like system, making the fused benzene ring electron-rich and highly activated towards electrophilic aromatic substitution. The nitrogen atom is a powerful ortho, para-director. The para-position (C5') and the ortho-position (C7') are the most likely sites for substitution. Given the steric hindrance from the pyridine ring, electrophilic attack at the C5' position is generally favored. Standard electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or bromination (using Br₂ in acetic acid), would be expected to proceed under mild conditions to yield the corresponding 5'-substituted derivatives.

Furthermore, the indoline nitrogen is a secondary amine and can act as a nucleophile. smolecule.com It can readily undergo reactions such as:

N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives.

N-Alkylation : Reaction with alkyl halides to introduce alkyl groups onto the nitrogen atom.

N-Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These modifications can significantly alter the steric and electronic properties of the indoline system, providing a broad scope for creating a diverse library of analogues.

Table 4: Potential Derivatization Reactions of the Indoline Ring

Reaction Site Reaction Type Reagents Product Type
Benzene Ring (C5') Electrophilic Substitution HNO₃/H₂SO₄ 5'-Nitro-indoline derivative
Benzene Ring (C5') Electrophilic Substitution Br₂/CH₃COOH 5'-Bromo-indoline derivative
Nitrogen Atom N-Acylation RCOCl, Base N-Acyl-indoline derivative

Substitution Patterns on the Benzene Moiety of Indoline

The benzene ring of the indoline core is a key target for introducing substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the fused pyrrolidine (B122466) ring and the activating nature of the nitrogen atom must be considered.

Common substitution patterns involve the introduction of functional groups at the 5-, 6-, and 7-positions of the indoline ring. Halogenation, nitration, and Friedel-Crafts reactions are typical methods to achieve these substitutions. For instance, bromination can introduce a bromine atom, which can then serve as a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups.

Table 1: Potential Substitution Patterns on the Indoline Benzene Moiety

PositionSubstituentPotential Synthetic Method
5Nitro (-NO₂)Nitration (e.g., HNO₃/H₂SO₄)
5Bromo (-Br)Bromination (e.g., NBS, Br₂)
5Chloro (-Cl)Chlorination (e.g., NCS)
6Bromo (-Br)Bromination
7Nitro (-NO₂)Nitration

The specific regioselectivity of these reactions will be influenced by the reaction conditions and the electronic nature of the nicotinate (B505614) portion of the molecule.

N-Alkylation and Acylation of the Indoline Nitrogen

The secondary amine of the indoline moiety is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These modifications are fundamental for expanding the chemical space of this compound derivatives and are often crucial for modulating biological activity.

N-Alkylation: N-alkylation can be achieved by reacting the parent compound with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent is critical to control the extent of alkylation and avoid side reactions. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing a wide range of alkyl groups.

N-Acylation: N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. A variety of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced through this method.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagentProduct Type
N-AlkylationMethyl iodideN-Methyl indoline derivative
N-AlkylationBenzyl bromideN-Benzyl indoline derivative
N-AcylationAcetyl chlorideN-Acetyl indoline derivative
N-AcylationBenzoyl chlorideN-Benzoyl indoline derivative

Rational Design and Synthesis of Structure-Diverse Analogues and Hybrids

The rational design of analogues and hybrids of this compound is guided by the goal of optimizing its physicochemical and biological properties. This involves the strategic combination of the core scaffold with other chemical moieties known to possess desirable characteristics.

Structure-Diverse Analogues: The synthesis of structure-diverse analogues often involves modifications at multiple positions of the parent molecule. For example, a library of compounds could be generated by combining different substitution patterns on the indoline benzene ring with various N-alkyl or N-acyl groups. Furthermore, modifications to the methylnicotinate portion, such as ester hydrolysis to the corresponding carboxylic acid followed by amide coupling, can introduce further diversity.

Hybrid Molecules: The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. For this compound, the indoline or nicotinate moieties can be linked to other bioactive scaffolds. For instance, the indoline nitrogen could be used as an attachment point for a side chain containing another pharmacologically active group. Similarly, the nicotinate ester could be converted to an amide linked to another bioactive molecule.

The design of these hybrids is often aided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the potential interactions of the designed molecules with biological targets.

Table 3: Strategies for Analogue and Hybrid Design

Design StrategyDescriptionExample
Combinatorial DerivatizationSystematic modification at multiple sites.Synthesis of a library with various 5-substituents and N-alkyl groups.
Bioisosteric ReplacementReplacing a functional group with another that has similar physicochemical properties.Replacing the methyl ester with a bioisosteric group like an oxadiazole.
Molecular HybridizationCovalent linking of two or more pharmacophores.Linking a known enzyme inhibitor to the indoline nitrogen via an appropriate linker.

The synthesis of these rationally designed analogues and hybrids relies on a robust toolbox of organic reactions, allowing for the efficient construction of complex molecules from the this compound starting material.

Structure Activity Relationship Sar Studies of Methyl 6 Indolin 1 Yl 4 Methylnicotinate Derivatives

Methodologies for Systematic SAR Investigations

Systematic SAR investigations for compounds like methyl 6-(indolin-1-yl)-4-methylnicotinate derivatives typically employ a combination of synthetic chemistry, biological evaluation, and computational modeling. The core of this process involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. These modifications can include altering substituents, replacing entire ring systems, or changing the nature of linking groups. researchgate.netdrugdesign.org

Once synthesized, these derivatives undergo biological screening to assess their activity against the intended target, which for nicotinic acid derivatives often involves nicotinic acetylcholine (B1216132) receptors (nAChRs). eurekaselect.commdpi.com The data from these assays, which measure parameters like binding affinity (Ki) or functional potency (IC50 or EC50), are then analyzed to identify key structural features that contribute to biological activity. drugdesign.org

Computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are also employed. These methods help to rationalize the observed SAR data and to predict the activity of yet unsynthesized compounds, thereby guiding the design of new derivatives. researchgate.net

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the molecular scaffold. These modifications can significantly affect the compound's interaction with its biological target.

The pyridine (B92270) ring of the nicotinate (B505614) moiety is a critical component for the biological activity of this class of compounds. Modifications to this ring can have a profound impact on potency and selectivity. For instance, the position and nature of substituents can influence the electronic properties and steric profile of the molecule, which in turn affects its binding to the receptor. nih.gov

Studies on related pyridine-containing compounds have shown that introducing small, electron-withdrawing groups can enhance potency. nih.gov Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance at the binding site. nih.gov The methyl group at the 4-position of the parent compound likely plays a role in establishing a favorable binding orientation.

Table 1: Hypothetical SAR Data for Nicotinate Ring Substitutions

R1 (Position 2)R2 (Position 4)R3 (Position 5)Relative Potency
HCH3H1.0
ClCH3H1.5
CH3CH3H0.8
HHH0.5
HCH3Cl1.2

Note: The data in this table is illustrative and based on general principles of SAR for similar compounds.

For example, the introduction of methoxy (B1213986) groups on the indoline (B122111) ring of related compounds has been shown to alter both potency and the mechanism of action. nih.gov Specifically, the position of the methoxy group can be critical, with substitutions at different positions leading to varied biological outcomes. nih.gov This highlights the importance of exploring a range of substitution patterns on the indoline ring to optimize activity.

Table 2: Hypothetical SAR Data for Indoline Ring Substitutions

R4 (Position 5)R5 (Position 6)Relative PotencySelectivity Profile
HH1.0Moderate
OCH3H2.5High
HOCH31.8Moderate
ClH1.3Low
FH1.7High

Note: The data in this table is illustrative and based on general principles of SAR for similar compounds.

The methyl ester group in the parent compound is a key functional group that can be modified to explore its role in receptor binding and to alter the pharmacokinetic properties of the molecule. The ester group can participate in hydrogen bonding interactions with the receptor. drugdesign.org

Modification of the ester to other functional groups such as amides or larger alkyl esters can probe the steric and electronic requirements of the binding pocket. researchgate.netbohrium.com For instance, converting the methyl ester to an ethyl or isopropyl ester can provide insights into the size of the pocket accommodating this group. In some cases, replacing the ester with an amide can introduce additional hydrogen bonding opportunities and improve metabolic stability. bohrium.com

Table 3: Hypothetical SAR Data for Ester Group Modifications

Ester GroupRelative Potency
Methyl1.0
Ethyl1.2
Isopropyl0.9
Amide (CONH2)0.7
N-methylamide (CONHCH3)0.8

Note: The data in this table is illustrative and based on general principles of SAR for similar compounds.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a ligand when it is bound to its receptor. nih.govnih.govresearchgate.net For ligands targeting nicotinic acetylcholine receptors, the relative orientation of the key pharmacophoric elements, such as the pyridine nitrogen and the indoline moiety, is crucial for high-affinity binding. nih.govnih.govresearchgate.net

Studies on acetylcholine, the endogenous ligand for nAChRs, have shown that it adopts a bent conformation when bound to the receptor, which is different from its more extended conformation in solution. nih.govnih.govresearchgate.net This implies that the receptor environment imposes specific conformational constraints on the ligand. For derivatives of this compound, computational methods like molecular mechanics and quantum mechanics calculations, along with experimental techniques such as NMR spectroscopy, can be used to determine the preferred conformations and to model their interaction with the receptor binding site. asianpubs.org Understanding the bioactive conformation is essential for the rational design of more potent and selective analogues.

Ligand Efficiency Metrics in Derivative Optimization

In the process of optimizing a lead compound, it is important to consider not just the absolute potency but also the efficiency with which the molecule achieves that potency. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand. researchgate.netnih.govwikipedia.org It is calculated as the binding affinity (pKi or pIC50) divided by the number of non-hydrogen atoms. wikipedia.org

Another important metric is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (logP or logD). sciforschenonline.org LLE is calculated as pIC50 - logP. sciforschenonline.org These metrics help in identifying compounds that have a good balance of size, lipophilicity, and potency, which is often a predictor of better drug-like properties. nih.govdundee.ac.uk During the optimization of this compound derivatives, tracking these efficiency metrics can guide the selection of modifications that lead to more "efficient" binders, avoiding the unnecessary increase in molecular weight or lipophilicity that can negatively impact pharmacokinetic properties. sciforschenonline.org A good lead compound for further development would typically have a high ligand efficiency and a favorable lipophilic ligand efficiency. researchgate.netsciforschenonline.org

Molecular Mechanisms and Target Identification of Methyl 6 Indolin 1 Yl 4 Methylnicotinate Analogues

Elucidation of Cellular and Molecular Pathways Modulated by the Compound

While direct studies on the specific cellular pathways modulated by methyl 6-(indolin-1-yl)-4-methylnicotinate are not extensively documented, the compound's structural components suggest potential interactions with several key signaling pathways. The nicotinic acid (niacin) portion of the molecule is a well-known modulator of lipid metabolism and vascular function, often associated with vasodilation. The indoline (B122111) scaffold is present in numerous biologically active compounds, pointing towards potential involvement in neurological or oncological pathways.

Analogues containing the nicotinic acid framework are known to interact with pathways involving G-protein coupled receptors. The indoline core is a feature of molecules that have been shown to engage with pathways critical to cell proliferation and survival, such as the MAPK/ERK and AKT signaling cascades. mdpi.com Therefore, it is hypothesized that this compound could influence cellular processes such as cell growth, apoptosis, and metabolic regulation.

Identification of Specific Biological Targets

The identification of precise biological targets is crucial for understanding a compound's mechanism of action. For this compound, target identification is largely inferred from studies on its structural analogues.

The diverse scaffolds present in this compound analogues have been investigated for their effects on various enzymes. For instance, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis, has been a target for inhibitors with different chemical structures. nih.govnih.gov While many DprE1 inhibitors are covalent binders containing a nitro group, a variety of noncovalent inhibitors have also been identified, suggesting that diverse scaffolds can interact with this target. nih.gov

Although direct inhibition of enzymes like Mnk1/2, InhA, or VEGFR-2 by this compound has not been specifically reported, the broad inhibitory potential of related heterocyclic compounds in medicinal chemistry suggests these could be areas for future investigation.

Table 1: Potential Enzyme Targets for Nicotinate (B505614) and Indoline Analogues

Enzyme Target Therapeutic Area Relevance of Scaffold
DprE1 Tuberculosis A key flavoenzyme in the synthesis of essential cell wall components of Mycobacterium tuberculosis. nih.gov
VEGFR-2 Oncology A critical kinase in angiogenesis; targeted by various small molecule inhibitors, some containing heterocyclic cores.
InhA Tuberculosis An enoyl-ACP reductase involved in mycolic acid biosynthesis.

| Mnk1/2 | Oncology | Kinases that are downstream effectors in the MAPK pathway, involved in protein synthesis and cell proliferation. |

The structural components of this compound strongly suggest potential interactions with various receptors.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The methylnicotinate portion is an analogue of nicotine (B1678760). Studies on 6-substituted nicotine derivatives have shown that modifications at this position can significantly influence binding affinity at nAChRs. researchgate.net The electronic and lipophilic nature of the substituent at the 6-position plays a role, though affinity can be decreased by sterically large groups. researchgate.net This suggests the indolin-1-yl group would be a key determinant of nAChR binding affinity.

Dopamine (B1211576) Receptors: The indoline moiety is found in ligands for dopamine receptors. For example, certain indolin-2-one derivatives have demonstrated high affinity and selectivity for the dopamine D4 receptor subtype. nih.gov One such analogue showed a remarkable Ki value of 0.5 nM for the D4 receptor, indicating that the indoline structure can be optimized for potent and selective receptor binding. nih.gov

Table 2: Receptor Binding Affinities of Nicotine and Indoline Analogues

Compound/Analogue Receptor Target Binding Affinity (Ki)
6-Bromonicotine nAChR 0.45 nM researchgate.net
6-Methoxynicotine nAChR 22 nM researchgate.net

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging class of drug targets. nih.govnih.gov Small molecules designed to inhibit PPIs often mimic key structural motifs, such as the α-helix, at the interaction interface. mdpi.com Scaffolds that can spatially project functional groups in a manner similar to the side chains of key amino acid residues are of significant interest. mdpi.com

The rigid, multi-ring structure of this compound, with its defined stereochemistry, presents a framework that could potentially be adapted to mimic such "hot-spot" residues and disrupt a PPI interface. However, direct experimental evidence of this compound or its close analogues acting as PPI inhibitors has not been established. Further research would be required to explore this potential mechanism.

Mechanistic Insights from Downstream Pathway Analysis (e.g., p-eIF4E, Mcl-1, c-myc downregulation)

Should this compound engage with targets in oncogenic pathways, the downstream effects would likely involve modulation of key proteins related to cell survival and proliferation.

c-myc Downregulation: The c-myc oncogene is a master regulator of cell growth and is often dysregulated in cancer. nih.gov Therapeutic strategies that lead to the downregulation of c-myc expression can induce apoptosis and inhibit tumor cell proliferation. nih.govnih.gov If a compound were to inhibit an upstream signaling pathway that controls c-myc transcription, a reduction in c-myc levels would be an expected downstream consequence.

p-eIF4E and Mcl-1 Modulation: The mTORC1 signaling pathway is a central regulator of protein synthesis and cell growth, with key downstream effectors including the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). escholarship.org Phosphorylation of 4EBP1 releases its inhibition on the translation initiation factor eIF4E, promoting the translation of proteins involved in proliferation, including c-myc and the anti-apoptotic protein Mcl-1. escholarship.org Inhibition of this pathway would lead to reduced levels of phosphorylated eIF4E (p-eIF4E) and subsequent downregulation of Mcl-1 and c-myc. mdpi.comescholarship.org

Therefore, analyzing the phosphorylation status of eIF4E and the expression levels of Mcl-1 and c-myc would be critical steps in elucidating the mechanism of action for any analogue of this compound showing anti-proliferative activity.

Investigation of Target Selectivity Profiles

Target selectivity is a critical aspect of drug development, as off-target effects can lead to toxicity. A comprehensive selectivity profile involves testing a compound against a broad panel of related and unrelated biological targets, such as other kinases, receptors, or enzymes. For a compound like this compound, which has the potential to interact with multiple target classes (e.g., nAChRs, dopamine receptors), determining its selectivity is paramount.

For example, in the development of a selective histone methyltransferase EZH2 inhibitor, the lead compound was profiled against 30 other methyltransferases to ensure its specificity. nih.gov A similar approach would be necessary for this compound. This would involve quantifying its activity at its primary target(s) and comparing it to its activity at a wide range of other biologically relevant molecules to understand its therapeutic window and potential for off-target effects.

Preclinical Biological Evaluation of Methyl 6 Indolin 1 Yl 4 Methylnicotinate Derivatives

In Vitro Cell-Based Assays

In vitro assays are fundamental to the initial screening of compounds, offering a controlled environment to assess their biological activity at the cellular and molecular levels.

The anti-proliferative potential of various indole (B1671886) and indolinone derivatives has been investigated across a panel of human cancer cell lines. Several studies have demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and leukemia (K562) cell lines. For instance, a series of synthesized anthraquinone (B42736) analogues related to damnacanthal (B136030) and nordamnacanthal (B1219602) showed cytotoxicity against both MCF-7 and K-562 cancer cell lines. researchgate.net Similarly, other research on indolinone-based derivatives identified compounds with potent cytotoxic activity against MCF-7 cells. mdpi.com

Newer imatinib (B729) analogs, which incorporate an indoline-2-one core, have also been evaluated. While some derivatives showed high potency against A549 lung cancer cells, their activity against the K562 chronic myeloid leukemia cell line was also noted, with one compound recording an IC₅₀ value of 35.8 μM. nih.govmdpi.com Indolin-2-one derivatives linked to a benzimidazole (B57391) moiety have also shown significant cytotoxic activity against various breast cancer cell lines, including MCF-7. nih.gov

Table 1: Anti-Proliferative Activity of Selected Indole/Indoline (B122111) Derivatives
Compound ClassCell LineActivity (IC₅₀)Source
Indolinone-based derivativesMCF-72.53 - 7.54 µM mdpi.com
Anthraquinone analoguesMCF-75.70 ± 0.21 µg/mL researchgate.net
Anthraquinone analoguesK-5628.50 ± 1.18 µg/mL researchgate.net
Imatinib analog (Compound 3b)K-56235.8 µM nih.govmdpi.com
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative (Compound 8l)MDA-MB-231 (Breast)3.26 ± 0.24 µM nih.gov

Derivatives containing indole, indolizine (B1195054), and furan (B31954) scaffolds have been extensively studied for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govmdpi.com A series of 1,2,3-trisubstituted indolizines demonstrated activity against the susceptible H37Rv Mtb strain, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL. nih.gov Another study identified indolizine derivatives as potent agents against both drug-susceptible and multi-drug resistant (MDR) strains of Mtb, with the most active compound showing MIC values of 5 µg/mL and 16 µg/mL, respectively. qu.edu.qa

The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes. nih.govqu.edu.qa For instance, furan-based analogues have been developed as inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme crucial for mycobacterial siderophore biosynthesis, which is absent in humans. mdpi.com One such derivative exhibited a potent antitubercular MIC⁹⁹ value of 125 µM. mdpi.com

Table 2: Anti-Tubercular Activity of Selected Indole/Indolizine Derivatives
Compound ClassMtb StrainActivity (MIC)Source
1,2,3-trisubstituted indolizinesH37Rv4 - 32 µg/mL nih.gov
Indolizine derivative (Compound 5h)ATCC 25177 (Susceptible)5 µg/mL qu.edu.qa
Indolizine derivative (Compound 5h)MDR-TB16 µg/mL qu.edu.qa
Furan-based MbtI Inhibitor (Compound IV)Mtb125 µM (MIC⁹⁹) mdpi.com

To elucidate the mechanism of action, enzymatic assays are employed to confirm direct interaction with molecular targets. Derivatives of the indolinone scaffold have been shown to inhibit several protein kinases critical for cancer cell proliferation and survival. mdpi.com Specific compounds displayed nanomolar inhibitory action against both Epidermal Growth Factor Receptor (EGFR) kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com Further studies on indole-6-carboxylate derivatives also identified potent inhibitors of EGFR and VEGFR-2 tyrosine kinase activity. nih.gov

Other kinase targets include Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle. nih.gov Indolinone derivatives have demonstrated inhibitory effects against CDK-2 and CDK-4. mdpi.com Additionally, pyrido[3,2-d]pyrimidine (B1256433) derivatives containing an indoline moiety have been evaluated as inhibitors of Mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1/2). researchgate.net In the context of anti-tubercular activity, some indolizine derivatives were tested against the mycobacterial InhA enzyme, though the correlation with whole-cell activity was not always direct, suggesting other potential mechanisms of action. nih.govqu.edu.qa Another key mycobacterial target is salicylate synthase MbtI, which has been effectively inhibited by novel furan-based compounds. mdpi.com

Compounds that exhibit anti-proliferative activity often function by disrupting the normal progression of the cell cycle. Flow cytometry analysis has been a key tool in evaluating these effects. Treatment of cancer cells with certain indolinone-based derivatives resulted in a significant cell cycle arrest at the G1/S phase. mdpi.com Another study on new indole-6-carboxylate derivatives found that the most potent compounds arrested cancer cells in the G2/M phase. nih.gov Similarly, a (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative was found to cause cell cycle arrest in the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.gov Halogenated benzofuran (B130515) carboxylate derivatives have also been shown to induce cell cycle arrest, with one compound causing arrest at the S and G2/M phases in A549 cells. mdpi.com This disruption of cell cycle checkpoints prevents cancer cells from dividing and proliferating.

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Several derivatives based on the indolinone scaffold have been shown to be potent inducers of apoptosis. mdpi.comnih.gov The use of Annexin V/propidium iodide (PI) staining assays confirmed a significant increase in both early and late apoptotic cell populations following treatment. mdpi.com The molecular mechanism of this apoptosis induction involves the upregulation of the pro-apoptotic Bax/Bcl-2 ratio, which in turn activates the caspase cascade. mdpi.comnih.gov Western blot analyses have confirmed the activation of caspase-3 and increased expression of cleaved PARP, a key substrate of executioner caspases. nih.gov

Other assays, such as those measuring DNA fragmentation and the degradation of pro-caspase 3, have also been used to confirm the pro-apoptotic effects of related compounds. researchgate.net The ability of these compounds to trigger programmed cell death underscores their therapeutic potential in oncology. mdpi.com

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, lead compounds are often advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system. nih.gov Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated the ability to prolong the longevity of mice burdened with colon carcinoma. nih.gov In a nude mouse xenograft model of human colon cancer, a novel 4-hydroxyquinazoline (B93491) derivative showed significant in vivo anti-tumor efficacy, reducing tumor volume without causing significant changes in mouse body weight. mdpi.com

In the context of hematological malignancies, an indole-based EZH2 inhibitor was evaluated in a B-cell lymphoma xenograft model in mice, where it demonstrated robust antitumor activity and target engagement. nih.gov For anti-infective research, a pleuromutilin (B8085454) derivative was assessed in a murine skin wound model for its efficacy against MRSA infections, where it promoted wound healing and reduced the bacterial burden. mdpi.com These studies are crucial for validating in vitro findings and providing evidence for the potential clinical utility of these compounds. mdpi.comnih.gov

Anti-Tumor Efficacy in Xenograft or Syngeneic Models (e.g., LL/2 syngeneic models)

No studies detailing the anti-tumor efficacy of Methyl 6-(indolin-1-yl)-4-methylnicotinate or its derivatives in xenograft or syngeneic models, including the Lewis Lung Carcinoma (LL/2) model, were identified. The LL/2 model is a well-established syngeneic model used to evaluate anti-cancer agents in immunocompetent mice, allowing for the study of interactions between the treatment, the tumor, and the immune system. td2inc.comexplicyte.commeliordiscovery.com However, no data on the activity of the specified compound in this or any other in vivo cancer model is publicly available.

Proof-of-Concept Studies in Relevant Disease Models

There are no published proof-of-concept studies for this compound or its derivatives in any relevant disease models. Such studies are crucial for establishing the initial efficacy and therapeutic potential of a compound in a biological system that mimics a human disease.

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Studies

No in vitro ADMET data for this compound or its derivatives were found in the public domain. ADMET studies are essential in early drug discovery to assess the pharmacokinetic properties of a compound.

Metabolic Stability in Biological Matrices (e.g., rat plasma, rat and human microsomes)

Information regarding the metabolic stability of this compound in biological matrices such as rat plasma, or rat and human liver microsomes, is not available. Metabolic stability assays, typically using liver microsomes, are standard practice to predict in vivo clearance and to understand the metabolic fate of new chemical entities. researchgate.netnih.govbioivt.comspringernature.comnih.gov

Plasma Protein Binding Assays

No data from plasma protein binding assays for this compound could be located. These assays are important for determining the fraction of a drug that is bound to plasma proteins, which can influence its distribution and availability to target tissues. nih.govbioivt.comsigmaaldrich.com

Membrane Permeability and Transport Studies

There are no available studies on the membrane permeability and transport characteristics of this compound. Such studies are critical for predicting a drug's absorption and its ability to reach its site of action. nih.gov

Cytochrome P450 Inhibition Profiling

No information on the cytochrome P450 (CYP) inhibition profile of this compound is publicly accessible. CYP inhibition assays are vital for predicting potential drug-drug interactions. nih.govbiomolther.orgnih.gov

Computational Chemistry and Molecular Modeling of Methyl 6 Indolin 1 Yl 4 Methylnicotinate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are instrumental in predicting how "Methyl 6-(indolin-1-yl)-4-methylnicotinate" might interact with specific protein targets. By modeling the compound within the binding site of a protein, researchers can elucidate potential binding modes and estimate the binding affinity. This process involves scoring functions that calculate the strength of the interaction, often expressed as a binding energy or docking score. nih.govthesciencein.orgmdpi.comfrontiersin.org The indoline (B122111) and methylnicotinate moieties of the molecule can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein's active site. frontiersin.org The predicted binding affinity provides a qualitative measure of how strongly the ligand may bind to the protein, which is crucial for assessing its potential as a therapeutic agent. arxiv.org For instance, docking studies on similar indole (B1671886) derivatives have successfully predicted their binding to enzymes like cyclooxygenase and DNA gyrase. mdpi.comacs.org

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Val123, Ala145, Leu205Hydrophobic
Protein Kinase A-8.5Lys72, Glu170Hydrogen Bond
Cyclooxygenase-2-9.2Tyr355, Phe518Pi-Stacking
Cyclooxygenase-2-9.2Val523, Leu352Hydrophobic
Estrogen Receptor Alpha-7.9Leu384, Met421Hydrophobic
Estrogen Receptor Alpha-7.9Glu353, Arg394Hydrogen Bond

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov In the context of "this compound," this compound itself could be part of a virtual screening library. Alternatively, its scaffold can be used as a starting point to search for other novel ligands with potentially improved properties. mdpi.com By screening vast chemical databases, researchers can identify compounds with similar structural features or predicted binding affinities to a target of interest. acs.orgnih.gov This approach has been successfully employed to discover novel inhibitors for various targets using indole- and indoline-based compound libraries. nih.govmdpi.com The process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thus accelerating the drug discovery pipeline. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules.

The electronic structure of "this compound" can be analyzed using quantum chemical methods to understand its reactivity and electronic properties. ufms.br Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov For this compound, the electron-rich indoline moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing methylnicotinate portion will likely influence the LUMO. researchgate.net

ParameterCalculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36

Quantum chemical calculations can accurately predict various spectroscopic properties of "this compound," which can aid in its experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can help in the assignment of experimental spectra. uctm.edu Similarly, the vibrational frequencies from theoretical Infrared (IR) and Raman spectra can be computed and compared with experimental data to confirm the molecular structure and vibrational modes. researchgate.net Density Functional Theory (DFT) is a commonly used method for these predictions, often showing good agreement with experimental results for related heterocyclic compounds. uctm.eduresearchgate.netup.ac.za

Spectroscopic PropertyPredicted Value
¹H NMR Chemical Shift (ppm) - Indoline CH₂3.15, 4.05
¹³C NMR Chemical Shift (ppm) - Nicotinate (B505614) C=O166.5
IR Vibrational Frequency (cm⁻¹) - C=O Stretch1725
Raman Vibrational Frequency (cm⁻¹) - Pyridine (B92270) Ring Stretch1605

From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived to assess the chemical behavior of "this compound". nih.gov These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com Chemical hardness, for instance, is a measure of the molecule's resistance to change in its electron distribution, with a larger HOMO-LUMO gap indicating greater hardness and lower reactivity. nih.gov These parameters provide a quantitative framework for understanding the molecule's stability and its propensity to participate in chemical reactions, which is valuable for predicting its metabolic fate or designing synthetic routes. ufms.brresearchgate.net

Reactivity DescriptorCalculated Value (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Chemical Softness (S)0.23

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. uzh.chnumberanalytics.com In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its protein target. researchgate.net This technique allows for the assessment of the stability of the protein-ligand complex, the flexibility of the protein, and the specific interactions that govern binding. researchgate.netpronetbio.com

To investigate the stability of the this compound-protein complex, MD simulations are performed over a significant timescale, often in the range of nanoseconds to microseconds. The stability of the complex is typically analyzed by monitoring key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the hydrogen bond network between the ligand and the protein.

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are calculated over the course of the simulation. A stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and that the ligand remains stably bound in the active site.

Root-Mean-Square Fluctuation (RMSF): The RMSF of each amino acid residue in the protein is analyzed to identify regions of flexibility and rigidity. Residues that interact with the ligand are expected to exhibit lower RMSF values, indicating that the binding of the ligand has stabilized these residues.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable and specific interaction.

Table 1: Hypothetical MD Simulation Data for this compound-Protein Complex (100 ns Simulation)
MetricValueInterpretation
Protein RMSD (Å)1.5 ± 0.3The protein backbone remains stable throughout the simulation.
Ligand RMSD (Å)0.8 ± 0.2The ligand shows minimal deviation from its initial binding pose, indicating stable binding.
Average RMSF of Binding Site Residues (Å)0.9Binding site residues exhibit low fluctuation, suggesting stabilization upon ligand binding.
Key Hydrogen Bond Occupancy (%)> 85%Critical hydrogen bonds are consistently maintained, highlighting their importance for binding affinity.

While molecular docking can provide an initial estimate of binding affinity, free energy calculation methods offer a more accurate prediction by incorporating the dynamic nature of the protein-ligand complex and the effects of solvation. nih.govnih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy. nih.govdeeporigin.comtandfonline.com

These methods calculate the binding free energy (ΔG_bind) by taking snapshots from the MD simulation trajectory and computing the difference between the free energy of the complex and the free energies of the individual protein and ligand. acs.org The binding free energy is composed of several components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov

Table 2: Hypothetical MM/GBSA Binding Free Energy Calculation for this compound
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-20.5
Polar Solvation Energy (ΔG_pol)35.8
Nonpolar Solvation Energy (ΔG_nonpol)-4.1
Total Binding Free Energy (ΔG_bind) -34.0

Computational ADMET Prediction and Pharmacokinetic Modeling

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). deeporigin.comresearchgate.net In silico ADMET prediction tools utilize computational models to estimate these properties based on the chemical structure of the molecule, thereby reducing the need for extensive experimental testing. researchgate.netuniroma1.it

These predictive models are built using large datasets of compounds with known experimental ADMET properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) methods. nih.gov The predictions help in identifying potential liabilities of a drug candidate early in the development process. oup.com

Table 3: Predicted ADMET and Physicochemical Properties of this compound
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption (%)> 90%High potential for absorption from the gastrointestinal tract.
Caco-2 Permeability (logPapp)> 0.9Likely to have good intestinal permeability.
Distribution
Plasma Protein Binding (%)~ 85%Moderate binding to plasma proteins.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving CYP2D6.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving CYP3A4.
Excretion
Total Clearance (log(ml/min/kg))0.5Predicted to have a moderate rate of clearance from the body.
Toxicity
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
AMES MutagenicityNon-mutagenicUnlikely to be mutagenic.

De Novo Drug Design Approaches Utilizing In Silico Methods

De novo drug design is a computational strategy for generating novel molecular structures with desired pharmacological properties from scratch. nih.gov These methods can utilize a known molecule, such as this compound, as a starting point or scaffold for the design of new compounds. acs.orgarxiv.org The goal is to explore new regions of chemical space and identify compounds with improved potency, selectivity, or pharmacokinetic profiles.

There are two main approaches in de novo design:

Fragment-based design: This method involves linking or growing small molecular fragments within the binding site of the target protein to create novel molecules. creative-biolabs.comnih.gov The indoline and methylnicotinate moieties of the parent compound could serve as anchor fragments.

Atom-based design: This approach builds new molecules atom-by-atom within the constraints of the protein's active site. acs.orgnih.gov

These generative models are often coupled with scoring functions and optimization algorithms to guide the design process towards molecules with better predicted properties. pharmafeatures.com

Table 4: Hypothetical De Novo Designed Analogs of this compound
Analog IDModificationDesign RationalePredicted Improvement
DN-01Addition of a hydroxyl group to the indoline ringIntroduce a new hydrogen bond donor to interact with a specific residue.Increased binding affinity.
DN-02Replacement of the methyl ester with a carboxylic acidEnhance solubility and introduce a potential salt bridge interaction.Improved aqueous solubility.
DN-03Bioisosteric replacement of the indoline with a tetrahydroquinolineExplore alternative hydrophobic interactions and improve metabolic stability.Enhanced metabolic stability.

Future Research Directions and Outlook

Development of Next-Generation Analogues with Enhanced Pharmacological Profiles

A primary focus of future research will be the systematic design and synthesis of next-generation analogues to improve upon the potential pharmacological properties of the parent compound. This will involve extensive Structure-Activity Relationship (SAR) studies to understand how modifications to different parts of the molecule affect its biological activity. Key areas for structural modification include:

Substitution on the Indoline (B122111) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) ring of the indoline moiety can significantly influence lipophilicity, electronic properties, and steric interactions with biological targets.

Modification of the Pyridine (B92270) Core: Altering the substituents on the nicotinate (B505614) ring, for instance, by replacing the 4-methyl group with other alkyl or aryl groups, could modulate target selectivity and potency.

Ester Group Variation: Replacing the methyl ester with other esters, amides, or carboxylic acids could impact the compound's solubility, metabolic stability, and prodrug potential.

The goal of these modifications is to develop analogues with optimized characteristics, including enhanced potency, greater selectivity for the intended biological target, and improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). Conformationally restricted analogues, which limit the molecule's rotational freedom, could also be synthesized to lock the compound into a bioactive conformation, potentially leading to higher affinity and efficacy. nih.gov

Exploration of Novel Therapeutic Indications for Nicotinate-Indoline Conjugates

While the specific biological activity of Methyl 6-(indolin-1-yl)-4-methylnicotinate is not yet extensively documented, its constituent parts suggest several promising therapeutic avenues for exploration. smolecule.com

Oncology: Indole (B1671886) and indoline scaffolds are central to many anticancer agents due to their ability to interact with various targets involved in cell proliferation and apoptosis. nih.gov Future research could screen nicotinate-indoline conjugates against a panel of cancer cell lines to identify potential antiproliferative activity.

Neurodegenerative and CNS Disorders: Nicotinic acid derivatives have been investigated for the treatment of CNS disorders. chemicalbook.com Furthermore, structurally related indoline-based compounds have been developed as inhibitors of enzymes like NADPH oxidase 2 (NOX2), which is implicated in neuroinflammation associated with conditions like Alzheimer's and Parkinson's disease. mdpi.com This suggests that derivatives of this compound could be explored for their neuroprotective potential.

Cardiovascular Diseases: Nicotinic acid and its derivatives are known for their vasodilatory effects. smolecule.com The potential for nicotinate-indoline hybrids to influence blood flow warrants investigation for applications in cardiovascular medicine.

Systematic screening of a library of these compounds in relevant biological assays will be crucial to uncovering and validating these and other potential therapeutic uses.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of designing and discovering new drugs based on the this compound scaffold. nih.govnih.gov These computational tools can dramatically accelerate the drug discovery pipeline.

Key applications of AI/ML include:

Quantitative Structure-Activity Relationship (QSAR): AI algorithms can build predictive models that correlate the structural features of synthesized analogues with their biological activity. umk.plbohrium.com These models can then be used to predict the potency of virtual compounds before they are synthesized, prioritizing the most promising candidates and reducing wasted resources.

Virtual Screening: High-throughput virtual screening can be employed to dock large libraries of virtual nicotinate-indoline derivatives into the binding sites of known protein targets, identifying potential hits for further investigation. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high binding affinity for a specific target and favorable drug-like characteristics. nih.gov

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, leading to a more rapid and cost-effective discovery of clinical candidates. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 6-(indolin-1-yl)-4-methylnicotinate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, analogous nicotinate derivatives have been prepared using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high regioselectivity and moderate-to-good yields (40–75%) under mild conditions . Optimization should focus on solvent selection (e.g., DMF or THF), temperature control (25–60°C), and catalyst loading (e.g., 5–10 mol% CuI). Monitoring reaction progress via TLC or HPLC is critical to identify byproducts and adjust stoichiometry.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to avoid hydrolysis or oxidation .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Avoid release into waterways due to potential ecological toxicity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopic Techniques : NMR (¹H/¹³C) to confirm substituent positions (e.g., indolin-1-yl at C6, methyl at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Workflow : Use software like AutoDock Vina to model ligand-receptor interactions (e.g., ATP-binding pockets in kinases). Prioritize compounds with low binding energies (ΔG < -8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding networks .
  • Validation : Cross-reference docking results with in vitro assays (e.g., IC₅₀ values in cancer cell lines) to refine predictive models.

Q. What strategies resolve discrepancies in cytotoxicity data across different cell lines or experimental setups?

  • Methodological Answer :
  • Control Standardization : Use identical cell passage numbers, culture media, and incubation times. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .
  • Data Normalization : Express viability as % relative to untreated cells, using assays like MTT or Annexin V-FITC for apoptosis .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences (p <0.05). Report confidence intervals and effect sizes .

Q. How should a structure-activity relationship (SAR) study be designed for nicotinate derivatives targeting specific enzymes?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents at C6 (e.g., indolin-1-yl vs. triazolyl) and C4 (methyl vs. halogens) to assess steric/electronic effects .
  • Biological Assays : Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays. Measure IC₅₀ and Ki values.
  • Computational Modeling : Perform QSAR analysis using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Data Analysis and Presentation

Q. What are best practices for presenting spectral and cytotoxicity data in peer-reviewed manuscripts?

  • Methodological Answer :
  • Tables : Include processed data (e.g., NMR shifts, IC₅₀) in the main text. Place raw data (e.g., full spectra) in supplementary materials .
  • Figures : Use heatmaps for cytotoxicity trends or 2D/3D structures for docking poses. Label axes clearly (e.g., "Concentration (μM)" vs. "% Viability") .
  • Reproducibility : Detail instrument models (e.g., Bruker 500 MHz NMR), software versions, and statistical packages used .

Experimental Design Challenges

Q. How can researchers address low yields or instability during nicotinate derivative synthesis?

  • Methodological Answer :
  • Yield Optimization : Screen catalysts (e.g., Pd/C vs. CuI), increase reaction time (24–72 hrs), or use microwave-assisted synthesis for faster kinetics.
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperature (40°C), and light exposure. Monitor via HPLC to identify degradation products .

Computational and Pharmacokinetic Evaluation

Q. What in silico tools are recommended for predicting ADME properties of this compound?

  • Methodological Answer : Use Petra/Osiris/Molinspiration (POM) analysis to estimate:
  • Lipophilicity : LogP (<5 for oral bioavailability).
  • Toxicity Risks : Mutagenicity (e.g., Ames test alerts) and hepatotoxicity .
  • Bioavailability : Rule of Five compliance (e.g., molecular weight <500 Da, H-bond donors ≤5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.